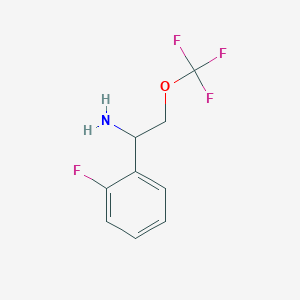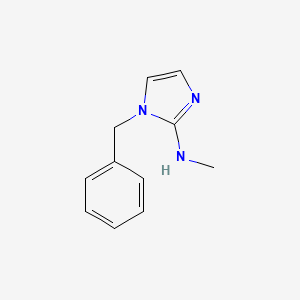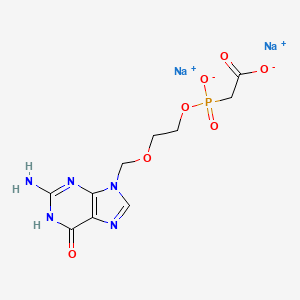
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a purine base, an amino group, and a phosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the amino group and the methoxyethoxy chain. The final step involves the phosphorylation of the compound to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in structure due to the presence of a purine base and phosphoryl groups.
Guanosine Monophosphate (GMP): Another nucleotide with a purine base, used in various biochemical processes.
Uniqueness
Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate is unique due to its specific combination of functional groups and its potential applications in diverse scientific fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H12N5Na2O7P |
|---|---|
Peso molecular |
391.19 g/mol |
Nombre IUPAC |
disodium;2-[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxy-oxidophosphoryl]acetate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)5-21-1-2-22-23(19,20)3-6(16)17;;/h4H,1-3,5H2,(H,16,17)(H,19,20)(H3,11,13,14,18);;/q;2*+1/p-2 |
Clave InChI |
USBYYJXPHHBEDJ-UHFFFAOYSA-L |
SMILES canónico |
C1=NC2=C(N1COCCOP(=O)(CC(=O)[O-])[O-])N=C(NC2=O)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)
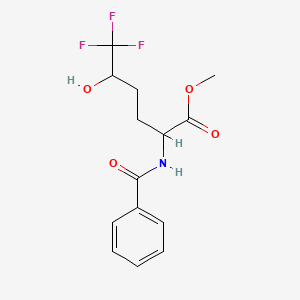
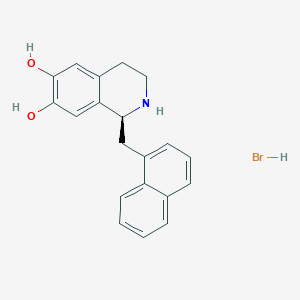
![D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)
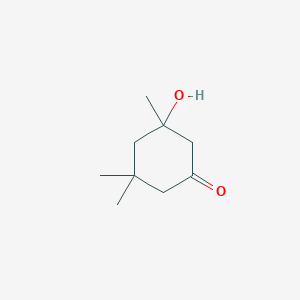
![6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13151140.png)
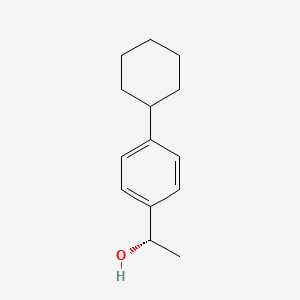
![7-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13151159.png)
